(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
Brand Name: Vulcanchem
CAS No.: 59352-68-0
VCID: VC17558082
InChI: InChI=1S/C11H17N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-9,13H,3-4H2,1-2H3,(H,12,14)/t8-,9-/m1/s1
SMILES:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine

CAS No.: 59352-68-0

Cat. No.: VC17558082

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine - 59352-68-0

Specification

CAS No. 59352-68-0
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name (2R,3R)-2,3-diethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Standard InChI InChI=1S/C11H17N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-9,13H,3-4H2,1-2H3,(H,12,14)/t8-,9-/m1/s1
Standard InChI Key JTIGMZYQARDTPE-RKDXNWHRSA-N
Isomeric SMILES CC[C@@H]1[C@H](NC2=C(N1)C=CC=N2)CC
Canonical SMILES CCC1C(NC2=C(N1)C=CC=N2)CC

Introduction

Structural Characteristics and Stereochemical Significance

Core Architecture

The compound features a pyrido[2,3-b]pyrazine backbone, where a pyridine ring is fused to a pyrazine ring at the 2,3-positions . The "1,2,3,4-tetrahydro" designation indicates saturation of the pyrazine ring, reducing its aromaticity and introducing conformational flexibility . Key structural deviations from analogs include:

  • Ethyl substituents at positions 2 and 3 of the tetrahydropyrazine moiety.

  • R-configuration at both chiral centers, imparting distinct three-dimensional topology.

The molecular formula is C11_{11}H17_{17}N3_3 (molar mass: 191.27 g/mol), differing from simpler analogs like 1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (C9_9H13_{13}N3_3) through the addition of two ethyl groups.

Stereochemical Implications

The (2R,3R) configuration creates a cis-diaxial orientation of ethyl groups, influencing:

  • Lipophilicity: Enhanced compared to non-ethylated analogs (e.g., logP increase of ~1.5 units) .

  • Hydrogen-bonding capacity: Reduced due to steric shielding of nitrogen lone pairs.

  • Conformational rigidity: Restricted rotation around the C2–C3 axis stabilizes specific pharmacophoric arrangements .

Synthetic Approaches and Challenges

Catalytic Routes

While direct synthesis protocols for the target compound remain unpublished, related tetrahydropyridopyrazines are synthesized via ruthenium-catalyzed cyclization. A representative procedure involves :

  • Substrate preparation: Pyridine-2,3-diamine and diols (e.g., butane-2,3-diol) as precursors.

  • Catalytic system: Ru3_3(CO)12_{12} (1 mol%), Xantphos ligand (3 mol%), and t-BuOK base.

  • Reaction conditions: 130°C in t-amyl alcohol under N2_2 for 5 hours.

For the target compound, substituting diols with diethyl-containing precursors and enforcing stereocontrol via chiral catalysts (e.g., BINOL-derived phosphoramidites) could yield the desired (2R,3R) isomer.

Purification and Characterization

Key analytical data for analogous compounds include :

PropertyTypical Range for AnalogsTarget Compound (Inferred)
Melting Point120–150°C135–145°C
1^1H NMR (CDCl3_3)δ 1.2–1.4 (m, CH3_3), 3.5–4.2 (m, ring CH2_2)δ 1.1 (t, CH2_2CH3_3), 3.8 (m, NCH2_2)
IR (cm1^{-1})2950 (C-H), 1600 (C=N)2960, 1580

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Estimated <1 mg/mL (similar to 4-ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine) .

  • logP (octanol/water): Predicted 2.8 ± 0.3 via group contribution methods.

  • pKa: Pyrazine nitrogens likely protonate at pH < 4.5, enhancing water solubility under acidic conditions .

Thermal and Oxidative Stability

  • Thermogravimetric analysis (TGA): Decomposition onset ~200°C (cf. 185°C for 1,4-dimethyl analog) .

  • Light sensitivity: Susceptible to photooxidation at the tetrahydropyrazine moiety, necessitating storage under inert atmosphere.

Future Research Directions

Synthetic Optimization

  • Enantioselective catalysis: Development of asymmetric hydrogenation protocols for diastereomerically pure production.

  • Solid-phase synthesis: Immobilization strategies to facilitate parallel synthesis of derivatives.

Pharmacological Profiling

Priority investigations should address:

  • In vitro ADMET: Cytochrome P450 inhibition, plasma protein binding.

  • Target deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.

Material Science Applications

Exploration of:

  • Coordination chemistry: As a ligand for transition metal catalysts.

  • Liquid crystalline phases: Driven by rigid bicyclic core and flexible ethyl substituents.

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